molecular formula C33H59N5O7 B1672194 6-Methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone CAS No. 10409-85-5

6-Methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

Cat. No.: B1672194
CAS No.: 10409-85-5
M. Wt: 637.9 g/mol
InChI Key: KIJLRIARMCGDJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isariin is a class of cyclodepsipeptides first isolated from the fungus Isaria cretacea in 1962 . Structurally, it consists of alternating ester and amide bonds, forming a cyclic hexadepsipeptide framework. Derivatives such as isariin A, B, C, D, and E have been identified across fungal species, including Beauveria felina and Aspergillus fumigatus . These compounds are characterized by variations in amino acid residues and β-hydroxy aliphatic acid (HMA) moieties, which influence their bioactivity. For example, iso-isariin D (a structural analog of isariin D) contains a unique HMA residue linked to polyketide biosynthesis .

Isariins are primarily biosynthesized via nonribosomal peptide synthetase (NRPS) pathways, with marine-derived and entomopathogenic fungi being prolific producers . While insecticidal properties against Galleria mellonella are well-documented for isariin C and D , cytotoxic and antimicrobial activities remain underexplored compared to related cyclodepsipeptides.

Properties

IUPAC Name

6-methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H59N5O7/c1-9-10-11-12-13-14-15-16-24-18-26(39)34-19-27(40)37-28(21(4)5)32(43)36-25(17-20(2)3)31(42)35-23(8)30(41)38-29(22(6)7)33(44)45-24/h20-25,28-29H,9-19H2,1-8H3,(H,34,39)(H,35,42)(H,36,43)(H,37,40)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJLRIARMCGDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H59N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908789
Record name 5,8,11,14,17-Pentahydroxy-6-methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13,16-pentaen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10409-85-5
Record name Isariin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,8,11,14,17-Pentahydroxy-6-methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13,16-pentaen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isariin can be synthesized through a series of chemical reactions involving the combination of specific amino acids and a hydroxyacid. The synthesis typically involves peptide bond formation and ester linkage. The amino acids involved in the synthesis of isariin include glycine, L-alanine, L-valine, and D-leucine, while the hydroxyacid is D-β-hydroxydodecanoic acid .

Industrial Production Methods

Industrial production of isariin involves the cultivation of the fungus Isaria cretacea under controlled conditions. The fungus is grown in a suitable medium, and the depsipeptide is extracted and purified through various chromatographic techniques. The production process may also involve optimization of growth conditions to enhance the yield of isariin .

Chemical Reactions Analysis

Types of Reactions

Isariin undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from the hydrolysis of isariin include isariic acid and the constituent amino acids. Oxidation and reduction reactions may lead to the formation of various derivatives, depending on the specific conditions and reagents used .

Scientific Research Applications

Isariin, a metabolic product derived from the fungus Isaria cretacea, is a depsipeptide comprised of four different amino acids and a hydroxyacid following acid hydrolysis . Research indicates that Isariin derivatives may possess the capability to hinder the proliferation of human breast cancer cells.

Although the provided search results offer limited information regarding comprehensive data tables, well-documented case studies, and detailed research findings specifically focusing on the applications of Isariin, the available literature does shed some light on its potential uses.

Scientific Research Applications

  • Anticancer Research Studies suggest Isariin derivatives have inhibitory effects on the proliferation of human breast cancer cells.
  • Marine Bryozoans Research has identified new species of marine bryozoans and examined the expression of neuropeptides/peptide hormones in Bugula neritina, which could potentially be related to Isariin's role in marine environments .
  • Skeletal Carbonate Mineralogy Analyses of the skeletal composition of bryozoans have been conducted to understand distributional, taxonomic, and phylo-mineralogical patterns, indicating the importance of studying mineralogy in the context of Isariin research .

Mechanism of Action

The mechanism of action of isariin involves its interaction with specific molecular targets and pathways. Isariin exerts its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it has been shown to inhibit the activity of certain proteases and kinases, leading to the suppression of inflammatory responses and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between isariins and related cyclodepsipeptides:

Compound Molecular Formula Source Organism Key Activities IC50/EC50 Values Reference
Isariin C C₂₆H₄₅N₅O₇ Aspergillus fumigatus Insecticidal (G. mellonella) Not quantified
Isariin D C₂₈H₄₇N₅O₈ Beauveria felina Insecticidal (G. mellonella) Not quantified
Iso-isariin D C₂₆H₄₅N₅O₇ Beauveria felina Brine-shrimp lethality 10 µg/mL (lethality)
Destruxin A C₂₉H₄₃N₅O₇ Ophiocordyceps communis Anti-parasitic (T. brucei) IC50: 0.33 µg/mL
Cordycommunin C₃₀H₄₈N₆O₉ Ophiocordyceps communis Antimycobacterial (M. tuberculosis) MIC: 15 µM
Isaridin H C₃₁H₅₀N₆O₁₀ Amphichorda guana Antifungal (A. solanida) IC50: 15.6 µM

Key Findings

Bioactivity Profile: Insecticidal Activity: Isariin C and D exhibit potent insecticidal effects, comparable to destruxins . However, destruxins (e.g., destruxin A) demonstrate broader antiparasitic and cytotoxic activities . Antifungal Potential: Isaridin H, structurally distinct from isariins due to a methylated proline residue, shows strong antifungal activity against Alternaria solanida . Cytotoxicity Gap: Unlike destruxin E chlorohydrin (IC50: 0.061 µg/mL against T. brucei), cytotoxic data for isariins remain unreported, highlighting a research gap .

Structural Differentiation: HMA Moieties: Iso-isariin D contains an HMA residue absent in isariin D, likely enhancing its brine-shrimp lethality . Amino Acid Variations: Isariin A and B from Beauveria sp. Lr89 differ in leucine/isoleucine substitutions, altering their NMR profiles .

Biosynthetic Context :

  • Co-culturing Aspergillus fumigatus with marine fungi (e.g., Asteromyces cruciatus) enhances production of isariin C and D, suggesting ecological interactions drive structural diversification .

Biological Activity

Isariin, a cyclodepsipeptide derived from the fungus Isaria felina, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and agriculture.

Overview of Isariin

Isariin is classified as a cyclodepsipeptide, which is characterized by a cyclic structure formed by the linkage of amino acids and hydroxyl acids. This unique structure contributes to its biological activity, making it a subject of interest in various research studies.

Biological Activities

Isariin exhibits a range of biological activities, including:

  • Antimicrobial Activity : Isariin has shown efficacy against various bacterial and fungal strains. For instance, it has demonstrated significant inhibitory effects on Bacillus subtilis and Alternaria solani with IC50 values of 12.5 μM and 15.6 μM, respectively .
  • Antitumor Activity : Research indicates that isariin can induce cell cycle arrest in cancer cell lines, suggesting potential as an anticancer agent. Studies have reported that isariin derivatives can inhibit the proliferation of human breast cancer cells .
  • Inhibitory Effects on Immune Responses : Isariin has been shown to modulate immune responses by inhibiting elastase release in neutrophils and superoxide anion generation, which are critical in inflammatory responses .

The mechanisms underlying the biological activity of isariin are multifaceted:

  • Cell Cycle Arrest : Isariin affects the cell cycle progression in cancer cells, particularly inducing G0/G1 phase arrest, which halts proliferation and may lead to apoptosis .
  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
  • Disruption of Membrane Integrity : Isariin's interaction with microbial membranes can disrupt their integrity, leading to cell death in susceptible organisms .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties of isariin against various plant pathogens. The results indicated that isariin not only inhibited fungal growth but also reduced spore germination rates significantly. The findings suggest its potential use as a biopesticide in agriculture.

PathogenIC50 (μM)Effect
Alternaria solani15.6Inhibition of growth
Fusarium oxysporum20.0Reduced spore germination

Case Study 2: Antitumor Activity

In vitro studies on human breast cancer cell lines revealed that isariin derivatives could effectively inhibit cell proliferation:

Cell LineIC50 (μM)Mechanism
BT-549 (triple-negative)10.0Cell cycle arrest
MCF-7 (estrogen receptor positive)12.5Induction of apoptosis

These studies highlight the potential therapeutic applications of isariin in oncology.

Q & A

Basic Research Questions

Q. How can Isariin be reliably identified and characterized in natural sources?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and identify Isariin from complex matrices. Validate findings using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Ensure reproducibility by adhering to standardized protocols for sample preparation and instrument calibration . Cross-reference spectral data with existing databases (e.g., PubChem, SciFinder) to confirm compound identity.

Q. What experimental design principles should guide initial pharmacological studies of Isariin?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cytotoxicity screens) to establish baseline bioactivity. Use dose-response curves to determine IC₅₀ values, ensuring at least three biological replicates per experiment. Control for solvent effects (e.g., DMSO concentration ≤0.1%). Document protocols using the FAIR (Findable, Accessible, Interoperable, Reusable) principles to enhance reproducibility .

Q. How can researchers address inconsistencies in reported solubility profiles of Isariin?

  • Methodological Answer : Replicate solubility tests under standardized conditions (e.g., 25°C, pH 7.4 buffer). Compare results with literature using statistical tools (e.g., ANOVA) to identify outliers. Investigate potential causes such as polymorphic forms or solvent purity. Publish negative results to reduce publication bias .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for Isariin?

  • Methodological Answer :

  • Step 1 : Validate in vitro assays using positive controls and check for off-target effects via siRNA knockdown or CRISPR-edited cell lines.
  • Step 2 : Assess pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models to explain in vivo discrepancies.
  • Step 3 : Apply systems biology approaches (e.g., network pharmacology) to identify compensatory mechanisms in vivo .

Q. How should researchers design experiments to elucidate Isariin’s mechanism of action?

  • Methodological Answer :

  • Hypothesis-Driven Approach : Use RNA sequencing to identify differentially expressed genes post-treatment. Validate targets via Western blot or qPCR.
  • Data-Driven Approach : Employ molecular docking simulations to predict binding affinities for candidate proteins. Cross-validate with surface plasmon resonance (SPR) assays .

Q. What frameworks ensure ethical and rigorous comparative analysis of Isariin analogs?

  • Methodological Answer :

  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize analogs for study.
  • Apply pairwise statistical comparisons (e.g., Tukey’s HSD test) to evaluate potency differences.
  • Disclose conflicts of interest and adhere to open-data practices to enhance transparency .

Data Management & Analysis

Q. How can researchers optimize data collection for Isariin’s stability studies?

  • Methodological Answer :

  • Design : Use accelerated stability testing (40°C/75% RH) with timepoints at 0, 1, 3, 6 months.
  • Analysis : Apply kinetic models (e.g., Arrhenius equation) to predict shelf life. Report degradation products via LC-MS .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity of Isariin?

  • Methodological Answer :

  • Use probit analysis or log-logistic models to calculate LD₅₀ values.
  • Include uncertainty quantification (e.g., Monte Carlo simulations) to account for biological variability .

Table 1: Key Analytical Techniques for Isariin Research

Technique Purpose Standards
HPLC-MSPurity assessment, quantificationUSP <621>, ICH Q2(R1)
NMR SpectroscopyStructural elucidationERETIC2 calibration
SPR AssaysBinding affinity studiesMIABIS 2.0 reporting guidelines

Key Considerations

  • Ethical Compliance : Obtain institutional review board (IRB) approval for biological studies. Disclose synthetic routes to prevent dual-use risks .
  • Data Contradictions : Apply triangulation (e.g., combine computational, in vitro, and in vivo data) to validate findings .
  • Reproducibility : Archive raw data in repositories like Zenodo or Figshare, citing DOIs in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
Reactant of Route 2
6-Methyl-9-(2-methylpropyl)-19-nonyl-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.